An In-depth Technical Guide to the Chemical Properties of Tris(bromoneopentyl) alcohol (TBNPA)
An In-depth Technical Guide to the Chemical Properties of Tris(bromoneopentyl) alcohol (TBNPA)
Abstract
Tris(bromoneopentyl) alcohol (TBNPA), also known as 3-bromo-2,2-bis(bromomethyl)propan-1-ol, is a reactive flame retardant of significant industrial importance. Characterized by a high bromine content (approximately 73% by weight) and a sterically hindered primary alcohol functional group, TBNPA imparts excellent fire resistance to a variety of polymeric materials.[1][2] Its neopentyl structure confers notable thermal, hydrolytic, and light stability, making it a preferred choice for high-temperature applications.[1][2][3] This guide provides a comprehensive analysis of the core chemical properties of TBNPA, detailing its molecular structure, synthesis, physicochemical characteristics, and chemical reactivity. Furthermore, it elucidates the mechanisms underlying its flame retardant action, outlines standard analytical techniques for its characterization, and discusses key toxicological and environmental considerations. This document is intended for researchers, chemists, and materials scientists engaged in the fields of polymer chemistry, flame retardancy, and drug development.
Introduction and Industrial Significance
Tris(bromoneopentyl) alcohol, commonly referred to by its acronym TBNPA or trade names such as FR-513, is a crucial component in the formulation of flame-retardant polymers.[2][3] Its primary function is to mitigate the risk of fire in consumer and industrial products by interrupting the chemical processes of combustion.[4] The molecule's efficacy stems from its high concentration of aliphatic bromine, which is readily released at elevated temperatures to quench radical chain reactions in the gas phase of a fire.[4][5]
TBNPA is classified as a reactive flame retardant. This distinction is critical; unlike additive flame retardants which are physically blended into a polymer matrix, TBNPA possesses a reactive hydroxyl (-OH) group that allows it to be chemically incorporated into the polymer backbone.[1][2] This covalent bonding minimizes migration or leaching of the flame retardant from the final product, a significant advantage in terms of performance longevity and environmental safety. Its principal applications are found in polyurethanes (both rigid and flexible foams), polyesters, and epoxy resins, which are widely used in construction materials, electronics, automotive components, and textiles.[4][6][7]
Molecular Structure and Synthesis
The chemical identity of TBNPA is rooted in its unique molecular architecture. Understanding this structure is fundamental to comprehending its properties and reactivity.
Chemical Structure
TBNPA (CAS No: 36483-57-5) has the molecular formula C₅H₉Br₃O and a molecular weight of approximately 324.84 g/mol .[4] The structure is based on a neopentyl glycol core, where three of the four methyl hydrogens of neopentyl alcohol are substituted with bromine atoms. The central quaternary carbon atom imparts significant steric hindrance and thermal stability.
Caption: Molecular structure of Tris(bromoneopentyl) alcohol (TBNPA).
Synthesis Pathway
The industrial synthesis of TBNPA typically involves the hydrobromination of pentaerythritol (C(CH₂OH)₄). While multiple variations exist, a common method involves reacting pentaerythritol with hydrogen bromide (HBr) gas in the presence of an acidic medium, such as acetic acid.[8] This substitution reaction replaces three of the four hydroxyl groups with bromine atoms.
The process is a multi-step reaction where pentaerythritol is first esterified and then undergoes substitution. The reaction conditions, including temperature, pressure, and catalyst, are carefully controlled to maximize the yield of the desired tribromo product and minimize the formation of mono-, di-, and tetra-brominated species.[8]
Caption: Thermal decomposition of TBNPA into active gas-phase radicals.
Mechanism of Flame Retardancy
TBNPA functions primarily through a gas-phase radical quenching mechanism, which interrupts the self-sustaining cycle of combustion.
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Heat Absorption & Decomposition: In a fire, heat from the combustion zone is absorbed by the polymer. This energy triggers the decomposition of TBNPA, an endothermic process that cools the material surface slightly. [5]2. Release of Active Species: The primary C-Br bonds break, releasing bromine radicals (Br•) into the gas phase. These can abstract hydrogen from the polymer or other molecules to form hydrogen bromide (HBr).
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Radical Scavenging: The combustion of polymers is a radical chain reaction propagated by highly reactive H• and OH• radicals. HBr is extremely effective at trapping these radicals, replacing them with the much less reactive Br• radical. [5] * H• + HBr → H₂ + Br•
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OH• + HBr → H₂O + Br•
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Interruption of Combustion: By scavenging the key chain-propagating radicals and replacing them with the less reactive bromine radical, the overall rate of the combustion reaction is drastically reduced, leading to flame inhibition and, potentially, self-extinguishment. [4][5]
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity, purity, and concentration of TBNPA in raw materials and finished products.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a TBNPA sample and quantify any related impurities.
Methodology:
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Standard Preparation: Accurately weigh ~20 mg of TBNPA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
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Sample Preparation: Prepare a sample solution of similar concentration to the standard using the same diluent.
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Chromatographic Conditions:
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Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.
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Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at 210 nm.
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Injection Volume: 10 µL.
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Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the TBNPA in the sample to the total area of all peaks (Area Percent method) or against the reference standard (External Standard method). A typical purity specification is ≥97%. [9]
Caption: Workflow for purity analysis of TBNPA by HPLC.
Toxicological and Environmental Profile
As with many halogenated compounds, the environmental and health profile of TBNPA is an area of scientific scrutiny.
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Hazard Classification: According to registrations with the European Chemicals Agency (ECHA), TBNPA is classified as a substance that may cause genetic defects and cancer, and it causes serious eye irritation. [10]* Environmental Fate: Due to its low water solubility and moderate LogP (2.6-2.8), TBNPA has a potential for bioaccumulation. [11][12]However, as a reactive flame retardant, its incorporation into a polymer matrix is intended to significantly reduce its bioavailability and environmental mobility compared to additive alternatives.
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Regulatory Status: The use of TBNPA is subject to chemical regulations in various jurisdictions. Professionals must consult the latest Safety Data Sheet (SDS) and relevant regulatory frameworks (e.g., REACH, TSCA) before use. [11]
Conclusion
Tris(bromoneopentyl) alcohol is a highly effective and thermally stable reactive flame retardant. Its chemical properties, dictated by a high bromine content and a reactive hydroxyl group on a stable neopentyl frame, make it exceptionally well-suited for integration into polyurethanes and other thermoset resins. The primary mechanism of action involves gas-phase radical trapping, which efficiently interrupts the chemistry of combustion. While its hazard profile necessitates careful handling and adherence to regulatory standards, its reactive nature provides a distinct advantage by locking it within the polymer matrix, thereby enhancing the safety and durability of the end-use articles. Continued research into the synthesis and application of TBNPA and its derivatives is vital for developing advanced, safe, and high-performance fire-retardant materials.
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